N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that acts as a ligand for the sigma-2 receptor. [ [] ] It is classified as a benzamide derivative. [ [] ] This compound has been investigated for its potential in imaging the proliferative status of breast tumors due to its high affinity and selectivity for the sigma-2 receptor. [ [] ]
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound features a unique combination of structural motifs, including a pyrazole ring, a methoxy group, and a 3,4-dihydroisoquinoline moiety, which contribute to its potential biological activity. The compound's molecular formula is with a molecular weight of approximately 314.34 g/mol.
This compound can be classified under the category of pharmaceutical intermediates and potentially bioactive molecules. It has been investigated for its pharmacological properties and may have applications in medicinal chemistry and drug development. The compound can be sourced from various chemical suppliers specializing in organic compounds, such as LGC Standards and TRC.
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves several key steps:
The molecular structure of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be depicted using structural formulas that highlight its functional groups:
The compound's molecular data include:
CC(C(=O)N(C(=O)C(C(=O)NCC1=C2C=CC=N1C=C2)C)C)C
The compound's reactivity profile suggests it may participate in various chemical reactions typical for amides and heterocyclic compounds:
The physical properties of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has potential applications in:
Further research is needed to fully explore its pharmacological profile and therapeutic potential.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1